

The Discovery and Development of Carfentrazone-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carfentrazone-ethyl

Cat. No.: B033137

[Get Quote](#)

An In-depth Examination of a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the herbicide **Carfentrazone-ethyl**. Developed by FMC Corporation, **Carfentrazone-ethyl** is a potent, post-emergence herbicide belonging to the triazolinone class of chemistry. It is a widely used herbicide for the control of a broad spectrum of broadleaf weeds in various crops. This document details its synthesis, mode of action through the inhibition of protoporphyrinogen oxidase (PPO), toxicological profile, and environmental fate. Quantitative data on its efficacy and toxicity are presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized through diagrams to provide a clear understanding of its biochemical and developmental aspects for researchers, scientists, and drug development professionals.

Discovery and Development History

Carfentrazone-ethyl was discovered and developed by FMC Corporation, a leading agricultural sciences company. It was first introduced in 1997 and registered for use in the United States in 1998[1]. As a member of the aryl-triazoline herbicide group, it provided a new tool for growers to manage difficult-to-control broadleaf weeds[2].

The development of **Carfentrazone-ethyl** was driven by the need for effective herbicides with a different mode of action to combat the growing issue of weed resistance to other herbicide

classes. Its rapid action and effectiveness at low use rates made it a valuable addition to integrated weed management programs.

Chemical Synthesis

The synthesis of **Carfentrazone-ethyl** has been described in several patents. A common method involves a multi-step process[3][4][5]. The key steps generally include:

- **Diazotization and Meerwein Arylation:** The synthesis often starts with the diazotization of an aniline derivative, followed by a Meerwein arylation reaction with an acrylate. For instance, 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one can be used as a starting material[3][5].
- **Esterification:** The resulting intermediate is then esterified with ethanol to yield the final **Carfentrazone-ethyl** product[4].

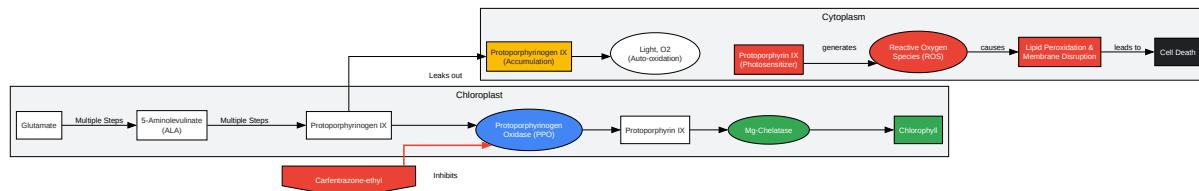
Experimental Protocol: Synthesis of Carfentrazone-ethyl

The following is a generalized protocol based on patented synthesis methods[3][4][5].

Materials:

- 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one
- Acetonitrile (solvent)
- Cuprous chloride (catalyst)
- Concentrated hydrochloric acid
- Ethyl acrylate
- tert-Butyl nitrite (diazotization reagent)
- Ethyl acetate (for extraction)

Procedure:


- In a reaction flask, dissolve 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one and cuprous chloride in acetonitrile.
- Cool the mixture to 0-5°C and slowly add concentrated hydrochloric acid.
- Add ethyl acrylate to the reaction mixture.
- Slowly add tert-butyl nitrite dropwise while maintaining the temperature at 0-5°C.
- After the addition is complete, stir the reaction mixture for a specified time.
- Recover the solvent and unreacted ethyl acrylate by distillation.
- Dilute the residue with ethyl acetate and filter to recover the cuprous chloride catalyst.
- Purify the product by evaporating impurities under reduced pressure to obtain **Carfentrazone-ethyl**.

Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Carfentrazone-ethyl is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), which is classified under Group 14 (HRAC) or Group E (WSSA) of the herbicide mode of action classification[2]. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.

The inhibition of PPO by **Carfentrazone-ethyl** leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX. This abnormally high concentration of protoporphyrin IX, a potent photosensitizer, generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid cell death, which manifests as necrosis and desiccation of the treated plant tissues[6].

Signaling Pathway of PPO Inhibition

[Click to download full resolution via product page](#)

Caption: PPO Inhibition Pathway by **Carfentrazone-ethyl**.

Quantitative Data

Table 1: Toxicological Profile of Carfentrazone-ethyl

Endpoint	Species	Value	Reference(s)
Acute Oral LD50	Rat	>5000 mg/kg bw	[7]
Acute Dermal LD50	Rat	>4000 mg/kg bw	[7]
Acute Inhalation LC50	Rat	>5.09 mg/L	[7]
Eye Irritation	Rabbit	Minimally irritating	[8]
Skin Irritation	Rabbit	Non-irritating	[8]
Skin Sensitization	Guinea Pig	Not a sensitizer	[9]
Chronic Toxicity NOAEL (2-year)	Rat	3 mg/kg bw/day	[10]
Carcinogenicity	Rat, Mouse	Not likely to be carcinogenic to humans	[4][9]
Reproductive Toxicity NOAEL	Rat	No adverse effects on reproduction	[10]
Developmental Toxicity NOAEL	Rat, Rabbit	No adverse effects on development	[10]

Table 2: Efficacy of Carfentrazone-ethyl on Various Weed Species

Weed Species (Common Name)	Application Rate (g a.i./ha)	Efficacy (%)	Reference(s)
Kochia (Kochia scoparia)	Recommended rates	99	[11]
Velvetleaf (Abutilon theophrasti)	20 - 30	>90	[12]
Common lambsquarters (Chenopodium album)	20 - 30	>90	[12]
Redroot pigweed (Amaranthus retroflexus)	20 - 30	>90	[12]
Water hyacinth (Eichhornia crassipes)	86.2 - 116.3 (EC90)	90	[13]
Water lettuce (Pistia stratiotes)	26.9 - 33.0 (EC90)	90	[13]
Giant salvinia (Salvinia molesta)	79.1 (EC90)	90	[13]

Experimental Protocols

Herbicide Bioassay for Efficacy Evaluation

This protocol describes a general method for assessing the efficacy of **Carfentrazone-ethyl** on target weed species in a controlled environment.

Materials:

- Seeds of target weed species (e.g., Velvetleaf, Kochia)
- Potting soil mix
- Pots or trays

- **Carfentrazone-ethyl** formulation
- Spray chamber or calibrated hand sprayer
- Growth chamber or greenhouse with controlled light, temperature, and humidity

Procedure:

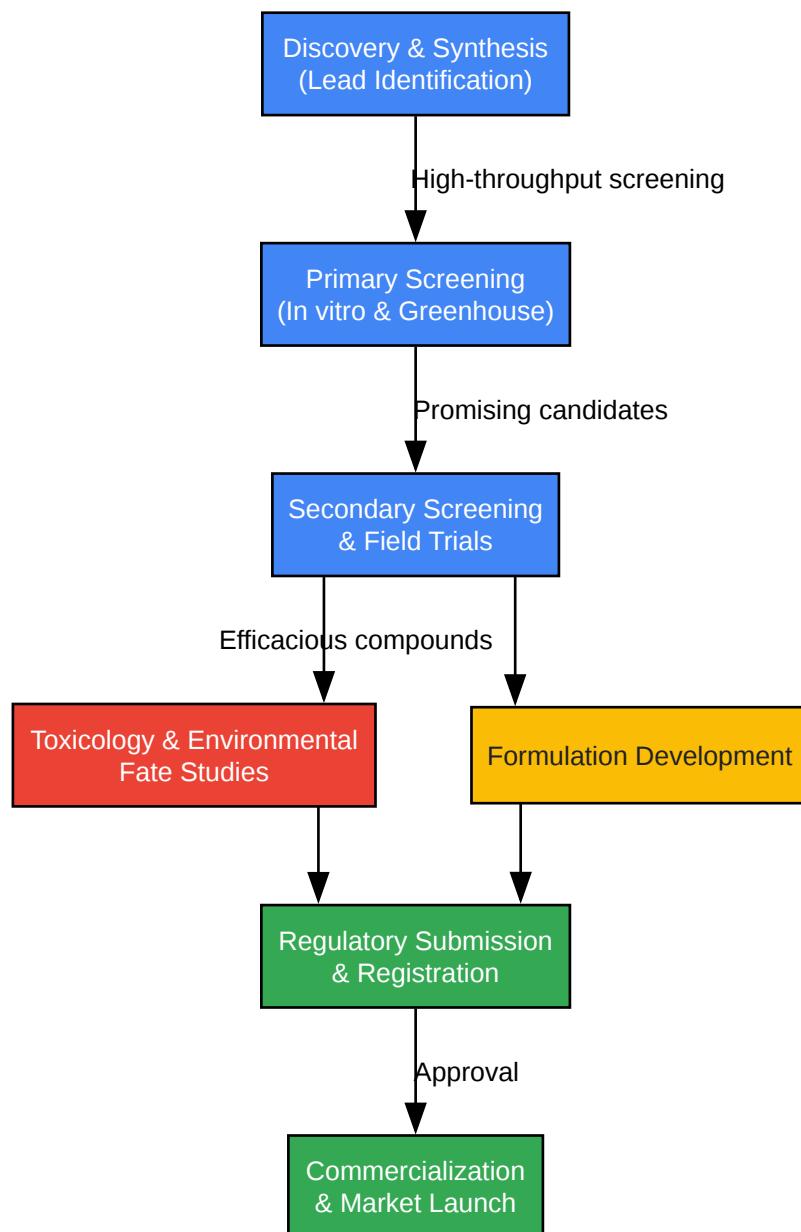
- Planting: Sow seeds of the target weed species in pots filled with potting mix.
- Growth: Place the pots in a growth chamber or greenhouse and allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).
- Herbicide Application: Prepare different concentrations of **Carfentrazone-ethyl**. Apply the herbicide solutions to the plants using a spray chamber or calibrated sprayer to ensure uniform coverage. Include an untreated control group.
- Incubation: Return the treated plants to the growth chamber or greenhouse.
- Evaluation: Assess the herbicidal effects at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Efficacy is typically evaluated by visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is complete death) and by measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control.
- Data Analysis: Calculate the effective dose required to cause 50% or 90% inhibition (ED50 or ED90) using dose-response analysis.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **Carfentrazone-ethyl** on the PPO enzyme.

Materials:

- Plant tissue (e.g., etiolated barley shoots) as a source of PPO
- Extraction buffer (e.g., Tris-HCl buffer with additives like DTT and PVPP)


- Protoporphyrinogen IX (substrate)
- **Carfentrazone-ethyl** solutions of varying concentrations
- Spectrophotometer or spectrofluorometer

Procedure:

- Enzyme Extraction: Homogenize plant tissue in cold extraction buffer. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).
- Assay Reaction: In a reaction vessel, combine the enzyme extract, buffer, and different concentrations of **Carfentrazone-ethyl**.
- Initiation: Start the reaction by adding the substrate, protoporphyrinogen IX.
- Measurement: Monitor the formation of protoporphyrin IX over time by measuring the increase in absorbance or fluorescence at a specific wavelength.
- Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of **Carfentrazone-ethyl** required to inhibit 50% of the PPO enzyme activity.

Experimental Workflow

The development of a new herbicide like **Carfentrazone-ethyl** follows a rigorous and lengthy process from initial discovery to commercialization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 3. Carfentrazone-ethyl synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. US8957220B2 - Preparation method of carfentrazone-ethyl - Google Patents [patents.google.com]
- 5. CN103450100A - Method for synthesizing carfentrazone-ethyl - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Federal Register :: Carfentrazone-ethyl; Pesticide Tolerances [federalregister.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 11. Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue [en.bio-protocol.org]
- 12. Efficacy of carfentrazone-ethyl applied in the control of weeds in no-till cotton - Weed Control Journal [weedcontroljournal.org]
- 13. isws.illinois.edu [isws.illinois.edu]
- To cite this document: BenchChem. [The Discovery and Development of Carfentrazone-ethyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033137#carfentrazone-ethyl-discovery-and-development-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com